

URAT1 inhibitor 4 and its effects on GLUT9

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Compound of Interest		
Compound Name:	URAT1 inhibitor 4	
Cat. No.:	B12405422	Get Quote

An in-depth analysis of **URAT1 Inhibitor 4**, a dual-target agent, and its effects on the urate transporter GLUT9, designed for researchers, scientists, and professionals in drug development.

Introduction

URAT1 inhibitor **4** (CAS No. 2700292-02-8) is a potent, orally active derivative of Lesinurad that functions as an inhibitor of Urate Transporter **1** (URAT1)[1][2][3]. Critically, this compound also exhibits inhibitory activity against Glucose Transporter **9** (GLUT9), positioning it as a dual inhibitor[1][4][5]. Both URAT1 and GLUT9 are key proteins in the process of renal urate reabsorption and are significant targets for the development of drugs to treat hyperuricemia and gout[6][7][8][9]. By inhibiting both of these transporters, compounds like **URAT1** inhibitor **4** can effectively increase the excretion of uric acid[10].

Uric acid homeostasis is largely maintained by the kidneys, where urate transporters regulate its reabsorption and secretion. URAT1 is located on the apical membrane of proximal tubule epithelial cells and is responsible for the reabsorption of uric acid from the tubular lumen back into the cells. GLUT9, on the other hand, facilitates the exit of this reabsorbed uric acid from the cells across the basolateral membrane and into the bloodstream[8][11]. Therefore, inhibiting both transporters offers a comprehensive mechanism to reduce serum uric acid levels[12].

Quantitative Data Presentation: Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of **URAT1 inhibitor 4** and other relevant compounds against both URAT1 and GLUT9. This allows for a direct comparison



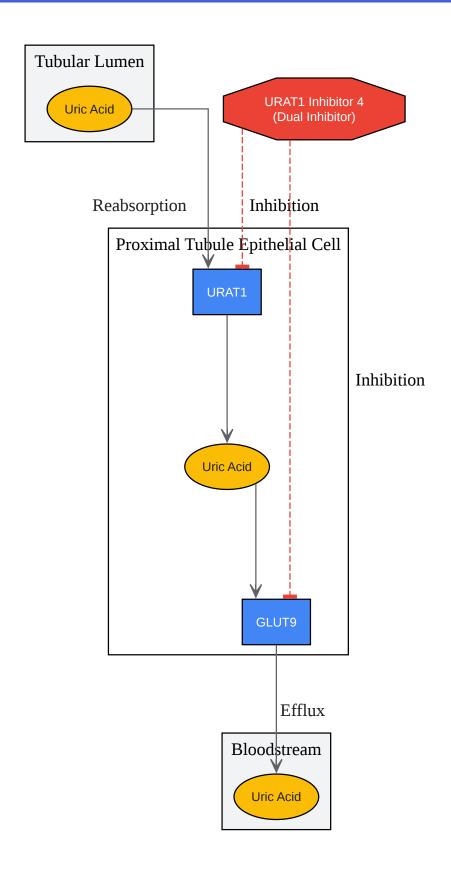
of their activity and selectivity profiles.

Compound	URAT1 IC50 (μM)	GLUT9 IC50 (µM)	Compound Type
URAT1 inhibitor 4	7.56 ± 0.52[1]	55.96 ± 10.38[1][4][5]	Dual Inhibitor
Lesinurad	3.53[13][14]	No inhibition up to 100 μ M[13][14][15]	Selective URAT1 Inhibitor
Verinurad (RDEA3170)	1.47 ± 0.23[6][8]	No inhibition at 100 μM[6][7][8]	Selective URAT1 Inhibitor
Benzbromarone	0.84 ± 0.17[8]	31.45 ± 10.45[8]	Dual Inhibitor
Probenecid	31.12 ± 4.23[8]	636.30 ± 10.40[8]	Dual Inhibitor (weak on GLUT9)
CDER167	2.08 ± 0.31[6][7][8]	91.55 ± 15.28[6][7][8]	Dual Inhibitor
KPH2f	0.24[16][17]	9.37 ± 7.10[16][17]	Dual Inhibitor
URAT1/GLUT9-IN-1	2.01[18]	18.21[18]	Dual Inhibitor

Signaling and Transport Pathway

The following diagram illustrates the roles of URAT1 and GLUT9 in the renal proximal tubule and the mechanism of action for dual inhibitors.





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Renal urate transport and points of inhibition.



Experimental Protocols

The inhibitory effects of compounds on URAT1 and GLUT9 are typically determined using in vitro cell-based uric acid uptake assays. The following protocol is a representative methodology based on published studies[8][19].

Objective: To determine the IC50 value of a test compound (e.g., **URAT1 Inhibitor 4**) against human URAT1 and GLUT9 transporters.

- 1. Cell Culture and Transporter Expression:
- Cell Line: Human Embryonic Kidney 293 (HEK293) or HEK293T cells are commonly used due to their low endogenous transporter expression and high transfection efficiency[6][7][8].
- Transfection: Cells are transiently transfected with plasmids encoding either human URAT1
 (SLC22A12) or human GLUT9 (SLC2A9). A control group is transfected with an empty vector
 to measure background uric acid uptake. Transfection is typically performed using a lipidbased reagent (e.g., Lipofectamine).
- Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. Assays are typically performed 24-48 hours post-transfection.
- 2. Radiolabeled Uric Acid Uptake Assay:
- Preparation: On the day of the assay, cultured cells are washed three to four times with an ice-cold, sodium-free uptake buffer (e.g., containing 141 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) to remove media and stop transporter activity[19].
- Inhibition: Cells are pre-incubated for a set period (e.g., 15-30 minutes) at 37°C with the
 uptake buffer containing various concentrations of the test compound (URAT1 inhibitor 4) or
 a positive control (e.g., Benzbromarone)[8][20].
- Uptake Initiation: The uptake process is initiated by adding a reaction mix containing a fixed concentration of radiolabeled [14C]-uric acid (e.g., 25 μM) to each well[8].



- Incubation: The cells are incubated for a defined period (e.g., 15 minutes) at 37°C to allow for transporter-mediated uptake of the radiolabeled uric acid[8].
- Termination: The reaction is terminated by rapidly washing the cells three times with ice-cold buffer to remove extracellular [14C]-uric acid[8].
- Cell Lysis and Scintillation Counting: Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH)
 [8]. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

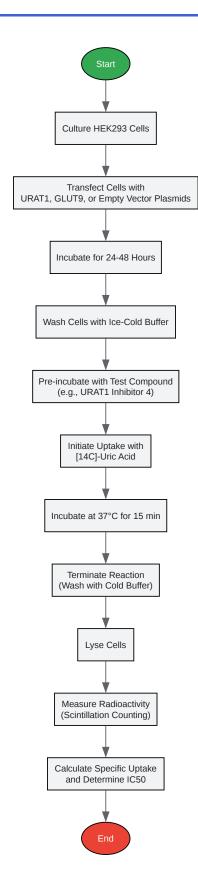
3. Data Analysis:

- Calculation: The transporter-specific uptake is calculated by subtracting the radioactivity measured in the empty-vector control cells from that of the URAT1- or GLUT9-expressing cells.
- IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control (0% inhibition). The data are then fitted to a nonlinear regression model (log[inhibitor] vs. response) to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uric acid uptake by 50%.

Experimental Workflow Visualization

The following flowchart outlines the key steps in the experimental protocol for evaluating a URAT1/GLUT9 inhibitor.





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Workflow for in vitro inhibitor screening.



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